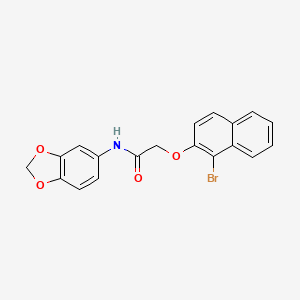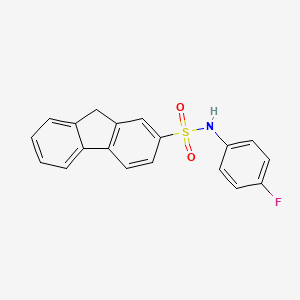
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Übersicht
Beschreibung
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a bromonaphthalene moiety linked to an acetamide group, which is further substituted with a chloro-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of 1-bromonaphthalen-2-ol: 1-bromonaphthalene is then reacted with a base such as sodium hydroxide to form 1-bromonaphthalen-2-ol.
Acetylation: The 1-bromonaphthalen-2-ol is acetylated using acetic anhydride to form 2-(1-bromonaphthalen-2-yl)oxyacetate.
Amidation: Finally, the 2-(1-bromonaphthalen-2-yl)oxyacetate is reacted with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromonaphthalene and chloro-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-bromonaphthalen-2-yl)oxy-N-(4-methoxyphenyl)acetamide
- 2-(1-bromonaphthalen-2-yl)oxy-N-(4-chlorophenyl)acetamide
- 2-(1-bromonaphthalen-2-yl)oxy-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both the bromonaphthalene and chloro-dimethoxyphenyl groups, which can impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO4/c1-25-17-10-15(18(26-2)9-14(17)22)23-19(24)11-27-16-8-7-12-5-3-4-6-13(12)20(16)21/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIBUGLYXOOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B3532486.png)
![4-({2-chloro-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3532491.png)
![methyl (3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B3532495.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B3532522.png)
![2-Chloro-6-fluorobenzyl 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B3532530.png)

![4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B3532537.png)

![Phenyl 3-({[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]oxy}methyl)benzoate](/img/structure/B3532555.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3532560.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3532572.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3532579.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-cyanophenyl)benzamide](/img/structure/B3532584.png)
